molecular formula C18H16N6O3S B3541443 2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

Cat. No.: B3541443
M. Wt: 396.4 g/mol
InChI Key: JOBPWWPCWJWPPK-UHFFFAOYSA-N
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Description

The compound “2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridine ring, an allyl group, a thioether linkage, an acetamide group, and a nitrophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole and pyridine rings would likely contribute to the rigidity of the molecule, while the allyl group could potentially introduce some conformational flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitrophenyl and acetamide groups could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide” would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on the potential hazards associated with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential uses, and assessment of its safety profile .

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-2-9-23-17(13-5-4-8-19-11-13)21-22-18(23)28-12-16(25)20-14-6-3-7-15(10-14)24(26)27/h2-8,10-11H,1,9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBPWWPCWJWPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
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2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide

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